3-methoxy-N-(4-methyl-5-nitropyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(4-methyl-5-nitropyridin-2-yl)benzamide is a heterocyclic compound with the molecular formula C14H13N3O4 and a molecular weight of 287.27 g/mol . This compound is characterized by the presence of a methoxy group, a nitropyridine moiety, and a benzamide structure. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(4-methyl-5-nitropyridin-2-yl)benzamide typically involves the reaction of 3-methoxybenzoic acid with 4-methyl-5-nitropyridin-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(4-methyl-5-nitropyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 3-hydroxy-N-(4-methyl-5-nitropyridin-2-yl)benzamide.
Reduction: Formation of 3-methoxy-N-(4-methyl-5-aminopyridin-2-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-methoxy-N-(4-methyl-5-nitropyridin-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(4-methyl-5-nitropyridin-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and benzamide groups contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-N-(4-methyl-5-aminopyridin-2-yl)benzamide
- 4-methoxy-N-(4-methyl-5-nitropyridin-2-yl)benzamide
- 3-hydroxy-N-(4-methyl-5-nitropyridin-2-yl)benzamide
Uniqueness
3-methoxy-N-(4-methyl-5-nitropyridin-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group provides stability, while the nitropyridine moiety offers potential for various chemical transformations and biological activities .
Properties
Molecular Formula |
C14H13N3O4 |
---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
3-methoxy-N-(4-methyl-5-nitropyridin-2-yl)benzamide |
InChI |
InChI=1S/C14H13N3O4/c1-9-6-13(15-8-12(9)17(19)20)16-14(18)10-4-3-5-11(7-10)21-2/h3-8H,1-2H3,(H,15,16,18) |
InChI Key |
UPTCGDNEAARTSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.